molecular formula C23H26N2O5 B2957059 N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide CAS No. 888447-06-1

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Cat. No. B2957059
CAS RN: 888447-06-1
M. Wt: 410.47
InChI Key: UOOGWKMGCVXEGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide, also known as EMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which are known to produce significant psychoactive effects in users. EMB-FUBINACA has been identified as an emerging drug of abuse in several countries, including the United States, Canada, and Europe.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Heterocyclic Compounds Synthesis : Research has detailed the synthesis of novel compounds derived from benzofuran and benzodifuranyl structures for potential therapeutic applications. These compounds have been evaluated for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antiulcer Activity : A study on acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine has demonstrated significant antiulcer activity. This research suggests the potential of these compounds in developing treatments for gastric ulcers (Hosokami et al., 1992).

  • Antioxidant and Antibacterial Properties : Compounds synthesized from benzofuran carboxamide derivatives were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, highlighting their potential as bioactive chemical entities (Lavanya et al., 2017).

  • 5-Lipoxygenase Inhibitory Activities : Research into benzofuran hydroxamic acids as 5-lipoxygenase inhibitors indicates these compounds' effectiveness in in vitro and in vivo models, pointing to their therapeutic potential in diseases mediated by this enzyme (Ohemeng et al., 1994).

Chemical Synthesis and Characterization

  • Derivatization Reagents for LC/ESI-MS/MS : The synthesis of benzofurazan derivatization reagents suitable for liquid chromatography/electrospray ionization tandem mass spectrometry analysis of short-chain carboxylic acids has been reported. This demonstrates the chemical utility of similar structures in analytical chemistry applications (Santa et al., 2009).

  • Preparation of Hyperbranched Aromatic Polyimides : A study outlined the synthesis of hyperbranched polyamic acid methyl ester precursors leading to the development of soluble aromatic polyimides, showcasing the material science applications of related chemical structures (Yamanaka et al., 2000).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-17(16)30-21(20)23(27)24-15-11-12-18(28-3)19(13-15)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGWKMGCVXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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